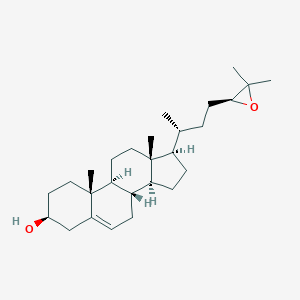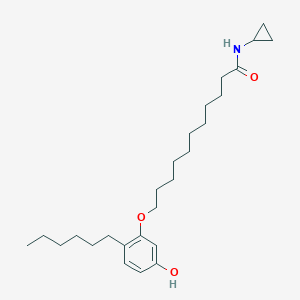
N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide
Descripción general
Descripción
“N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide”, also known as CB-52, is a stable analog of Δ9-THC and AEA . It exhibits high affinity for the CB1 and CB2 receptors .
Molecular Structure Analysis
The molecular formula of this compound is C26H43NO3. Its molecular weight is 417.6 g/mol.Physical And Chemical Properties Analysis
CB-52 is a crystalline solid . Its solubility in DMF and DMSO is 30 mg/ml, and in Ethanol is 50 mg/ml .Aplicaciones Científicas De Investigación
Cannabinoid Research
CB-52 is a stable analog of Δ9-THC and anandamide (AEA), two well-known cannabinoids . It exhibits high affinity for the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . This makes it a valuable tool in the study of cannabinoid receptors and their role in various physiological processes.
Neuroscience
Given its interaction with CB1 and CB2 receptors, CB-52 is also relevant in neuroscience research . These receptors are involved in a variety of neurological processes, including pain sensation, mood, and memory.
Pharmacology
In pharmacology, CB-52 behaves primarily as a CB1 receptor partial agonist and a CB2 receptor neutral antagonist . This dual behavior can be useful in studying the pharmacological effects of cannabinoids and developing new drugs.
Biochemical Research
CB-52 is classified as a biochemical, which means it can be used in various biochemical assays and experiments .
Drug Development
The unique properties of CB-52, such as its high affinity for CB1 and CB2 receptors and its dual behavior as a partial agonist and neutral antagonist, make it a potential candidate for drug development . It could be used as a starting point for the development of new drugs targeting the endocannabinoid system.
Analytical Standards
CB-52 can be used as an analytical standard in laboratories . Analytical standards are substances with a known amount of a specific compound. They are used in analytical chemistry to ensure the accuracy and reliability of tests and measurements.
Mecanismo De Acción
Target of Action
CB-52, also known as N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, primarily targets the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
CB-52 exhibits high affinity for the CB1 and CB2 receptors, with Ki values of 210 and 30 nM, respectively . In vitro, CB-52 behaves primarily as a CB1 receptor partial agonist and a CB2 receptor neutral antagonist . This means that CB-52 can activate the CB1 receptor to a lesser extent compared to a full agonist, while it prevents the activation of the CB2 receptor by endogenous or exogenous agonists.
Propiedades
IUPAC Name |
N-cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO3/c1-2-3-4-11-14-22-16-19-24(28)21-25(22)30-20-13-10-8-6-5-7-9-12-15-26(29)27-23-17-18-23/h16,19,21,23,28H,2-15,17-18,20H2,1H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJRHOCTESKVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1)O)OCCCCCCCCCCC(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017200 | |
| Record name | N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869376-90-9 | |
| Record name | N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



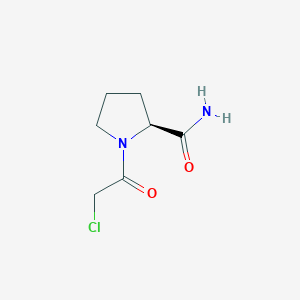
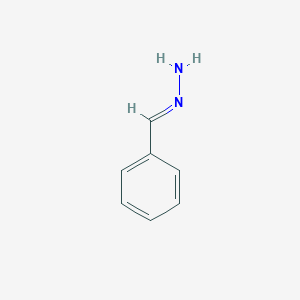
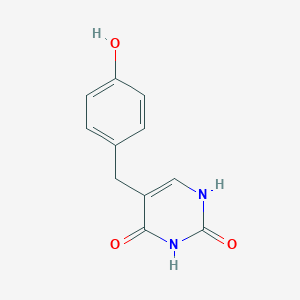
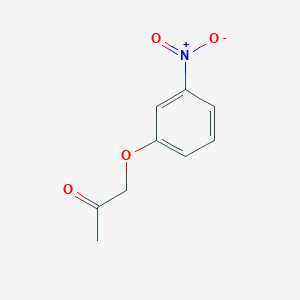

![Hydrazine, [4-(difluoromethoxy)phenyl]-](/img/structure/B106488.png)
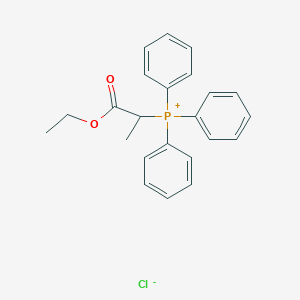
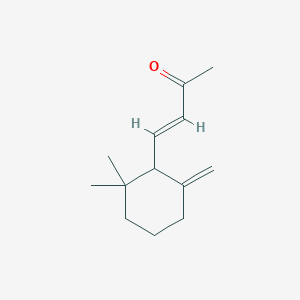
![3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106492.png)
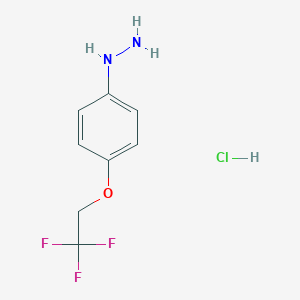
![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106495.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B106496.png)
